![molecular formula C14H31NO B14402530 3-[Decyl(methyl)amino]propan-1-OL CAS No. 88090-23-7](/img/structure/B14402530.png)
3-[Decyl(methyl)amino]propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Decyl(methyl)amino]propan-1-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a decyl group, a methyl group, and an amino group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Decyl(methyl)amino]propan-1-OL can be achieved through several methods. One common approach involves the reaction of decylamine with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reductive amination of 3-oxopropan-1-ol with decylamine in the presence of a reducing agent such as sodium borohydride. This method provides a straightforward route to the target compound with high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
3-[Decyl(methyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a primary amine.
Substitution: The major products are halogenated derivatives or alkylated compounds.
科学的研究の応用
3-[Decyl(methyl)amino]propan-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 3-[Decyl(methyl)amino]propan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the decyl group enhances its hydrophobic interactions, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
3-Dimethylamino-1-propanol: This compound has a similar structure but lacks the decyl group, resulting in different physical and chemical properties.
3-Aminopropan-1-ol: This compound has an amino group instead of a decyl(methyl)amino group, leading to different reactivity and applications.
Uniqueness
3-[Decyl(methyl)amino]propan-1-OL is unique due to the presence of the decyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and emulsifiers. Additionally, the combination of the amino and hydroxyl groups provides versatility in chemical reactions and potential biological activity.
特性
CAS番号 |
88090-23-7 |
|---|---|
分子式 |
C14H31NO |
分子量 |
229.40 g/mol |
IUPAC名 |
3-[decyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-3-4-5-6-7-8-9-10-12-15(2)13-11-14-16/h16H,3-14H2,1-2H3 |
InChIキー |
PTTJDNJJVLKGNB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


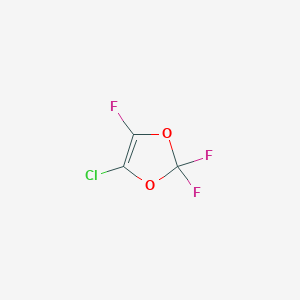
![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
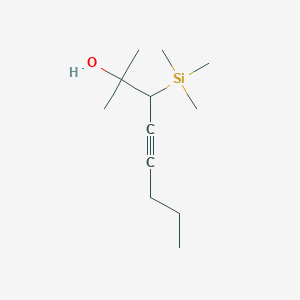
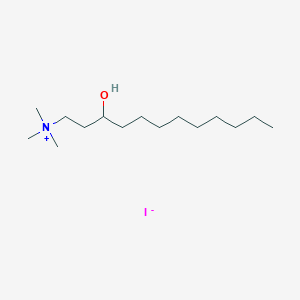
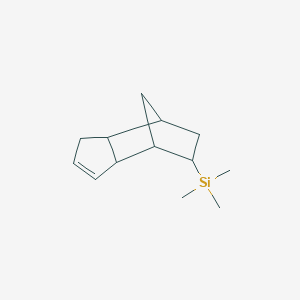
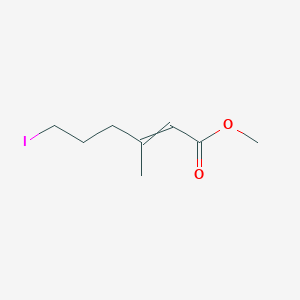


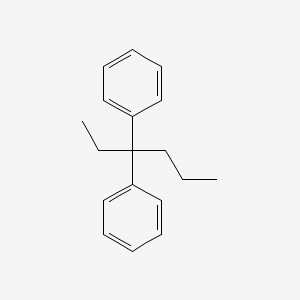
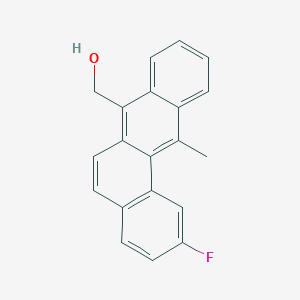
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
